S-Ethyl-N-phenyl-isothiourea
CAS No.: 19801-34-4
Cat. No.: VC20764137
Molecular Formula: C9H12N2S
Molecular Weight: 180.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19801-34-4 |
---|---|
Molecular Formula | C9H12N2S |
Molecular Weight | 180.27 g/mol |
IUPAC Name | ethyl N'-phenylcarbamimidothioate |
Standard InChI | InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11) |
Standard InChI Key | LAXNJIWNBHHMDO-UHFFFAOYSA-N |
SMILES | CCSC(=NC1=CC=CC=C1)N |
Canonical SMILES | CCSC(=NC1=CC=CC=C1)N |
Chemical Identification and Structure
Basic Identification
S-Ethyl-N-Phenyl-Isothiourea is a small molecule compound belonging to the isothiourea class. It is identified by several key identifiers in chemical databases and literature:
Parameter | Value |
---|---|
CAS Number | 19801-34-4 |
Chemical Formula | C9H12N2S |
Molecular Weight | 180.27 g/mol |
DrugBank Accession Number | DB03707 |
Synonyms | Ethyl N'-phenylcarbamimidothioate |
The compound is characterized by its isothiourea functional group with specific substitutions that contribute to its unique chemical and biological properties .
Structural Features
The molecular structure of S-Ethyl-N-Phenyl-Isothiourea features:
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An isothiourea functional group core
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An ethyl group attached to the sulfur atom
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A phenyl group connected to one of the nitrogen atoms
This structure confers distinct physicochemical properties that influence its reactivity and biological activity. The arrangement of atoms results in a molecule with specific electron distribution patterns that affect its interaction with biological systems, particularly enzymes .
Physicochemical Properties
Physical Properties
S-Ethyl-N-Phenyl-Isothiourea typically appears as a solid at room temperature. Its moderate molecular weight of 180.27 g/mol places it in a favorable range for drug-like compounds, complying with Lipinski's Rule of Five for potential drug candidates .
Solubility Profile
The compound demonstrates solubility characteristics that make it suitable for laboratory and research applications:
Solvent | Solubility |
---|---|
Ethanol | Moderate to good |
DMSO (Dimethyl sulfoxide) | Good |
Water | Limited |
This solubility profile allows for the preparation of stock solutions for various experimental settings, particularly for biological assays and chemical reactions .
Stability Considerations
Like many isothioureas, S-Ethyl-N-Phenyl-Isothiourea may be susceptible to degradation under certain conditions, including:
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Exposure to strong oxidizing agents
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Prolonged storage in solution form
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Exposure to extreme pH conditions
Proper storage recommendations typically include keeping the compound in a cool, dry place, protected from light, and under inert atmosphere for extended preservation of its chemical integrity .
Synthesis Methods
Primary Synthetic Routes
Several approaches have been reported for the synthesis of S-Ethyl-N-Phenyl-Isothiourea, with the following methods being most commonly employed:
Nucleophilic Substitution Reaction
This method involves the reaction between phenylamine (aniline) and ethyl isothiocyanate under controlled conditions. The nucleophilic nitrogen of aniline attacks the electrophilic carbon of the isothiocyanate group, forming the isothiourea structure.
Thiourea Alkylation
This approach starts with N-phenylthiourea, which undergoes selective alkylation at the sulfur atom using ethyl iodide or other suitable ethylating agents. The reaction typically requires a base to facilitate the deprotonation of the thiourea prior to alkylation.
Laboratory Preparation
A common laboratory preparation method involves the reaction of thiourea with ethyl iodide and aniline in a suitable solvent such as ethanol. The reaction proceeds under controlled temperature conditions, and the product is typically purified through recrystallization techniques to obtain the desired compound with high purity.
Chemical Reactivity
Oxidation Reactions
S-Ethyl-N-Phenyl-Isothiourea can undergo oxidation reactions, particularly at the sulfur atom. These reactions typically yield:
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Sulfoxides - through mild oxidation
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Sulfones - through more vigorous oxidation conditions
Common oxidizing agents employed include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction Pathways
Under reducing conditions, S-Ethyl-N-Phenyl-Isothiourea can be transformed to yield various thiourea derivatives. Reducing agents such as sodium borohydride have been employed in these transformations, although the specific reaction conditions need careful optimization to achieve selective reduction.
Nucleophilic Substitutions
The compound can participate in nucleophilic substitution reactions, with the sulfur atom often serving as the site for these transformations. Various nucleophiles can attack this position, leading to a diverse range of derivatives with modified properties and activities.
Biological Activity
Nitric Oxide Synthase Inhibition
One of the most significant biological activities of S-Ethyl-N-Phenyl-Isothiourea is its ability to inhibit nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). This property makes it relevant in research related to:
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Cardiovascular physiology
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Neurotransmission
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Inflammatory responses
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Immune system modulation
The compound acts as a competitive inhibitor, suggesting that it competes with the natural substrate for binding to the active site of the enzyme .
Structure-Activity Relationship
Research on S-Ethyl-N-Phenyl-Isothiourea and related compounds has revealed important structure-activity relationships. For instance, the derivative S-ethyl N-[4-(trifluoromethyl)phenyl] isothiourea (EPIT) demonstrates enhanced selectivity for neuronal NOS (nNOS) compared to other NOS isoforms:
NOS Isoform | Ki Value (μM) for EPIT | Selectivity Ratio |
---|---|---|
nNOS | 0.32 | 1 |
eNOS | 9.4 | 29-fold |
iNOS | 37 | 115-fold |
This comparison highlights how structural modifications to the parent S-Ethyl-N-Phenyl-Isothiourea can significantly alter selectivity profiles, potentially leading to more targeted therapeutic applications .
Research Applications
Medicinal Chemistry
In medicinal chemistry, S-Ethyl-N-Phenyl-Isothiourea serves as:
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A tool compound for studying NOS biology
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A template for the development of more selective NOS inhibitors
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A potential lead compound for drug discovery efforts targeting conditions where NO overproduction is implicated
The ability to modulate nitric oxide production makes this compound and its derivatives interesting candidates for conditions such as neurodegenerative disorders, stroke, and certain inflammatory conditions .
Agricultural Applications
Some research has explored the potential agricultural applications of S-Ethyl-N-Phenyl-Isothiourea, particularly related to:
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Plant stress responses
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Ethylene-like activity in plant systems
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Potential pesticide or herbicide properties
These applications leverage the compound's ability to interact with specific biological pathways in plant systems, although more research is needed to fully establish its efficacy and safety in agricultural contexts .
Dermatological Research
S-Ethyl-N-Phenyl-Isothiourea has been studied for its potential in dermatological applications, particularly related to melanin synthesis. As an inhibitor of certain enzymes involved in the production of melanin, it may have relevance in research related to:
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Hyperpigmentation disorders
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Skin lightening agents
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Understanding melanogenesis pathways
This represents an additional research domain where the compound's inhibitory properties on specific enzyme systems are being explored .
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